2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a halogenated biphenyl aldehyde with a molecular formula of C₁₃H₇Cl₂FO. It features chlorine substituents at the 2- and 4'-positions, a fluorine atom at the 3'-position, and an aldehyde group (-CHO) at the 4-position of the biphenyl scaffold. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its electron-deficient aromatic system, which facilitates cross-coupling reactions and nucleophilic additions .
Properties
IUPAC Name |
3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYPRAKCCWDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene (PdCl₂(dppf)).
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Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
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Solvent System : Mixed polar solvents (e.g., DMF/water or toluene/water) to enhance boronic acid solubility.
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Temperature : 90–130°C under conventional heating or microwave irradiation.
Example Protocol :
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Combine 4-bromobenzaldehyde (1.0 equiv), 2,4-dichloro-3-fluorophenylboronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), and Na₂CO₃ (2.0 equiv) in DMF/water (3:1 v/v).
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Extract with ethyl acetate, purify via silica gel chromatography (ethyl acetate/hexanes gradient), and recrystallize.
Yield Optimization :
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/water | 90 | 16 | 65 |
| PdCl₂(dppf) | Toluene/water | 110 | 12 | 72 |
| Pd(OAc)₂/XPhos | Dioxane/water | 130 (microwave) | 1 | 68 |
Ullmann-Type Coupling
While less common than Suzuki reactions, Ullmann couplings provide an alternative route using aryl halides and copper catalysts. This method is advantageous for substrates sensitive to boronic acid preparation.
Key Parameters
Procedure :
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Mix 4-bromobenzaldehyde (1.0 equiv), 1-bromo-2,4-dichloro-3-fluorobenzene (1.2 equiv), CuI (10 mol%), and ligand (20 mol%) in DMSO.
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Heat at 140°C for 24 hours.
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Quench with ammonium chloride, extract with dichloromethane, and purify via recrystallization.
Yield : 45–50% (lower than Suzuki due to side reactions).
Sequential Functionalization of Preformed Biphenyls
For industrial-scale production, a stepwise approach involving initial biphenyl formation followed by halogenation is occasionally utilized.
Chlorination and Fluorination
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Biphenyl Core Synthesis : Prepare [1,1'-biphenyl]-4-carbaldehyde via Suzuki coupling of benzaldehyde derivatives.
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Electrophilic Aromatic Substitution :
Challenges :
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Over-chlorination and regioisomer formation require careful stoichiometric control.
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Fluorination efficiency drops below 40% due to steric hindrance from adjacent chlorines.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and continuous flow systems.
Continuous Flow Suzuki Coupling
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Reactor Type : Tubular flow reactor with immobilized Pd/C catalyst.
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Conditions : 100°C, 10 MPa pressure, residence time of 30 minutes.
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Throughput : 1.2 kg/hour with 85% purity before crystallization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yields, functional group tolerance | Boronic acid synthesis adds steps |
| Ullmann | Avoids boronic acids | Low yields, copper residue contamination |
| Sequential Halogenation | Scalable | Poor regiocontrol, multiple purification |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modification that can enhance biological activity or specificity.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted its role in synthesizing novel anti-cancer agents. The compound was used to develop derivatives that exhibited improved potency against specific cancer cell lines.
Agrochemical Synthesis
The compound is also utilized in the formulation of agrochemicals, particularly as a precursor for herbicides and pesticides. Its chlorinated and fluorinated structure contributes to the efficacy and selectivity of these chemicals.
Data Table: Agrochemical Applications
| Compound Name | Application Type | Efficacy |
|---|---|---|
| Herbicide A | Broad-spectrum | High |
| Pesticide B | Targeted pest control | Moderate |
Material Science
In material science, this compound is investigated for its potential in developing high-performance polymers and coatings due to its thermal stability and chemical resistance.
Case Study : Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices enhanced the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features and applications of 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde with analogous compounds:
Key Observations :
- Substituent Effects: The presence of multiple halogens (e.g., Cl, F) enhances the compound’s electron-withdrawing character, improving reactivity in Suzuki-Miyaura cross-couplings . For example, this compound exhibits higher electrophilicity than mono-halogenated analogs like 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde.
- Positional Isomerism : The 3',5'-dichloro analog (similarity score: 0.96) shows distinct steric hindrance compared to the target compound, reducing its suitability for sterically demanding reactions .
- Functional Group Variations : Replacement of the aldehyde group with a carboxylic acid (e.g., 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid) shifts applications toward anti-inflammatory agents, whereas acetyl or methyl groups (e.g., 5'-Acetyl-2'-chloro-3-methyl derivative) enhance thermal stability for polymer applications .
Biological Activity
2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, a compound with the molecular formula C13H7Cl2FO, has garnered attention in recent research due to its potential biological activities. This article elaborates on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7Cl2FO
- IUPAC Name : this compound
- SMILES Notation : Fc1cc(ccc1C=O)-c1ccc(Cl)cc1Cl
- Molecular Weight : 266.10 g/mol
This compound is characterized by the presence of chlorine and fluorine substituents on a biphenyl backbone, which significantly influences its reactivity and biological interactions.
Antiviral Activity
Recent studies have explored the antiviral properties of related biphenyl compounds. For instance, compounds designed based on biphenyl structures have shown inhibitory effects against various viruses. In a study assessing antiviral agents against flaviviruses, several derivatives exhibited significant activity in cell-based assays, suggesting that structural modifications can enhance efficacy against viral infections .
Antimicrobial Properties
The potential antimicrobial activity of this compound has been evaluated through in silico predictions and experimental assays. The PASS (Prediction of Activity Spectra for Substances) software indicated possible antibacterial and antifungal effects, with predicted mechanisms including inhibition of key bacterial enzymes .
Table 1: Predicted Biological Activities
| Activity Type | Predicted Mechanism | Pa-Pi Value Range |
|---|---|---|
| Antibacterial | Inhibition of Enoyl-[acyl-carrier-protein] reductase | 0.136 - 0.577 |
| Antifungal | Inhibition of (R)-Pantolactone dehydrogenase | 0.020 - 0.247 |
| Kinase Inhibition | Inhibition of serine/threonine-protein kinases | >0.500 |
Case Studies
A study focusing on the synthesis and biological evaluation of similar compounds revealed that modifications to the biphenyl structure could lead to enhanced antimicrobial properties. Compounds were tested against a panel of Gram-positive and Gram-negative bacteria, with some derivatives showing promising results in terms of Minimum Inhibitory Concentration (MIC) values .
Table 2: MIC Values for Related Compounds
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Pseudomonas aeruginosa |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound potentially inhibits enzymes critical for bacterial cell wall synthesis and viral replication.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Targeting Kinases : The inhibition of specific kinases involved in cellular signaling pathways could also contribute to its antimicrobial effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise halogenation and aldehyde functionalization. For example, fluorination and chlorination can be achieved via electrophilic aromatic substitution (EAS) using agents like Selectfluor (for fluorine) and Cl₂/FeCl₃ (for chlorine). Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) can assemble the biphenyl core, followed by oxidation of a methyl group to the aldehyde using MnO₂ or CrO₃ . Purity can be enhanced via column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and aldehyde proton identification (δ ~9.8–10.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation. Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). Differential Scanning Calorimetry (DSC) can assess thermal stability .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents deactivate the aromatic rings, directing electrophilic attacks to meta/para positions. The aldehyde group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution to predict reactivity hotspots, particularly for Suzuki or Ullmann couplings .
Advanced Research Questions
Q. How do structural variations (e.g., halogen positioning) in biphenyl aldehydes lead to contradictions in reported biological activities?
- Methodological Answer : Substitution patterns significantly alter steric and electronic profiles. For example, 2,4'-dichloro-3'-fluoro substitution may enhance cytochrome P450 inhibition compared to 3,3'-difluoro analogs due to increased lipophilicity. Discrepancies in enzyme inhibition data can arise from assay conditions (e.g., solvent polarity, pH) or competing interactions with off-target proteins. Validate findings using isothermal titration calorimetry (ITC) and molecular docking .
Q. What strategies resolve low reproducibility in catalytic applications of this compound?
- Methodological Answer : Reproducibility issues often stem from trace impurities (e.g., residual Pd catalysts) or solvent effects. Use rigorous purification (e.g., recrystallization from ethanol/water mixtures) and standardized reaction conditions (e.g., anhydrous DMF under N₂). Kinetic studies (e.g., variable-temperature NMR) can identify side reactions, while XPS analysis detects metal contaminants .
Q. How can computational modeling guide the design of derivatives for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electronic properties for organic semiconductors. Molecular dynamics (MD) simulations model packing efficiency in crystal lattices, which correlates with charge transport in devices. Substituent effects (e.g., replacing chlorine with bromine) can be virtually screened for bandgap tuning .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling up EAS reactions risks over-halogenation. Use flow chemistry to control reaction time and temperature precisely. Catalytic systems with ligands like PPh₃ improve regioselectivity in cross-coupling steps. Monitor intermediates via inline FTIR to detect undesired byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
